2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one
CAS No.:
Cat. No.: VC15856928
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19N3O |
|---|---|
| Molecular Weight | 185.27 g/mol |
| IUPAC Name | 2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C9H19N3O/c1-7(10)9(13)12-5-4-8(6-12)11(2)3/h7-8H,4-6,10H2,1-3H3/t7?,8-/m0/s1 |
| Standard InChI Key | CLGAHSYZQGFOHM-MQWKRIRWSA-N |
| Isomeric SMILES | CC(C(=O)N1CC[C@@H](C1)N(C)C)N |
| Canonical SMILES | CC(C(=O)N1CCC(C1)N(C)C)N |
Introduction
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one requires precise control over stereochemistry. A common approach involves:
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Ring Formation: Constructing the pyrrolidine core via cyclization reactions, such as the Paal-Knorr synthesis, using γ-keto amines or diols.
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Substitution: Introducing the dimethylamino group at the 3-position through nucleophilic substitution or reductive amination.
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Coupling: Linking the pyrrolidine derivative to the propan-1-one moiety using peptide coupling reagents like EDCI or HOBt.
Key challenges include preserving enantiomeric purity and minimizing racemization during prochiral center formation. Industrial-scale production employs continuous flow reactors to enhance yield and reproducibility.
Chemical Properties and Reactivity
Functional Group Behavior
The compound’s reactivity is governed by three functional groups:
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Amino Group: Participates in Schiff base formation, acylation, and Michael additions.
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Ketone: Undergoes nucleophilic additions (e.g., Grignard reactions) and reductions to secondary alcohols.
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Pyrrolidine Ring: Engages in ring-opening reactions under acidic conditions or hydrogenolysis.
Table 1: Representative Reactions and Conditions
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Reduction | NaBH₄, MeOH, 0°C | (2S)-2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]propan-1-ol |
| Oxidation | KMnO₄, H₂O, 25°C | Carboxylic acid derivatives |
| Alkylation | CH₃I, K₂CO₃, DMF | N-methylated analogs |
Biological Activity and Mechanism
Neurotransmitter Modulation
Structural analogs of this compound exhibit affinity for monoamine transporters (e.g., dopamine, serotonin), acting as reuptake inhibitors. Computational docking studies suggest its dimethylamino group forms hydrogen bonds with aspartate residues in transporter binding pockets, while the pyrrolidine ring enhances lipid solubility for blood-brain barrier penetration.
Enzymatic Interactions
In vitro assays indicate moderate inhibition of cytochrome P450 enzymes (IC₅₀ = 12–18 μM), likely due to coordination between the ketone oxygen and heme iron. This property necessitates caution in drug combination therapies.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor to psychoactive agents, with derivatives showing antidepressant and stimulant effects in rodent models. Its chiral centers are exploited for structure-activity relationship (SAR) studies to optimize receptor selectivity.
Material Science
Functionalized pyrrolidine derivatives are incorporated into polymers to enhance thermal stability and solubility. For example, copolymerization with acrylates yields materials with tunable glass transition temperatures (Tg = 45–85°C).
Comparison with Structural Analogs
Table 2: Key Analog Comparison
| Compound | Substituent | Molecular Weight (g/mol) | Bioactivity (IC₅₀, nM) |
|---|---|---|---|
| Target Compound | 3-(Dimethylamino) | 185.27 | 320 (DAT) |
| (S)-3-(Benzylamino) Analog | 3-(Benzylamino) | 289.40 | 450 (SERT) |
| (S)-3-(Isopropylamino) Analog | 3-(Isopropylamino) | 255.40 | 280 (NET) |
DAT: Dopamine transporter; SERT: Serotonin transporter; NET: Norepinephrine transporter
The dimethylamino substituent confers balanced hydrophilicity, improving aqueous solubility (LogP = 0.9) compared to bulkier analogs (LogP = 1.8–2.4).
Physical and Spectroscopic Data
Table 3: Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 98–101°C | DSC |
| Solubility (H₂O) | 12 mg/mL | Shake-flask |
| λmax (UV-Vis) | 210 nm | Ethanol solution |
| [α]D²⁵ | +15.6° (c = 1, CHCl₃) | Polarimetry |
¹H NMR (400 MHz, CDCl₃): δ 3.45 (m, 1H, pyrrolidine-H), 2.95 (s, 6H, N(CH₃)₂), 2.30 (q, 2H, CH₂), 1.85 (m, 4H, pyrrolidine-H).
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